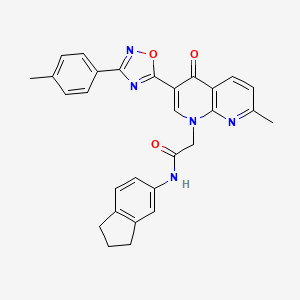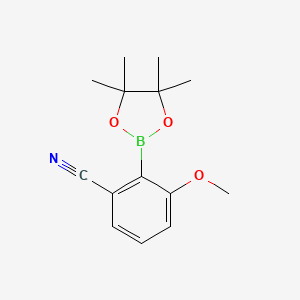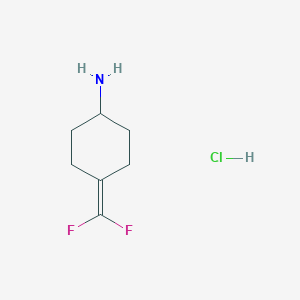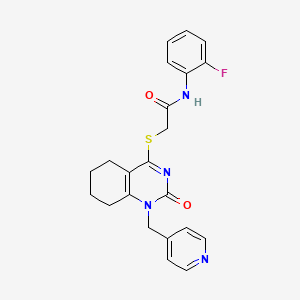![molecular formula C10H10F2O2 B2831510 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane CAS No. 1864192-28-8](/img/structure/B2831510.png)
2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane is a chemical compound with the CAS number 1864192-28-8 . It is used in various applications and is supplied by several vendors .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not provided in the search results . For a detailed molecular structure analysis, it would be best to use specialized software or databases that provide this information.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, density, and molecular weight, can provide valuable information about its behavior under different conditions. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results . For a detailed analysis of these properties, it would be best to refer to specific scientific literature or databases that provide this information.Aplicaciones Científicas De Investigación
Gene Mutations and Micronuclei Induction
Oxiranes, including compounds similar to 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane, have been evaluated for their potential to induce gene mutations and chromosomal aberrations in mammalian cells. Such studies are crucial for understanding the genetic risks associated with exposure to these compounds. The research indicated that some oxiranes could induce micronuclei and gene mutations, suggesting a need for caution in their use and handling (Schweikl, Schmalz, & Weinmann, 2004).
Chiral Resolution Reagents
Certain oxiranes have been developed as chiral resolution reagents, offering new methods for determining the enantiomeric excess (ee) of α-chiral amines. This application is significant in synthetic chemistry and pharmaceuticals, where the chirality of compounds can influence their biological activity (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Stability in Dental Applications
Siloranes, which possess oxirane groups, have been investigated for their stability in dental composite materials. The stability of these compounds in aqueous systems is critical for their application in the oral environment, where they must resist degradation and maintain their structural integrity (Eick, Smith, Pinzino, & Kostoryz, 2006).
Electrochromic Properties
The synthesis of compounds involving oxirane groups has led to the development of materials with promising electrochromic properties. These materials change color upon oxidation or reduction, which could be utilized in smart windows, displays, and energy-efficient coatings (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
Organic Synthesis and Catalysis
Oxiranes serve as intermediates in various organic synthesis reactions, facilitating the formation of complex molecules through ring-opening reactions. These reactions are valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers, showcasing the versatility of oxiranes in chemical synthesis (Liu & Bao, 2010).
Safety and Hazards
The safety and hazards associated with a compound are crucial for its handling and use. Unfortunately, the specific safety and hazard information for 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane is not provided in the search results . For detailed safety and hazard information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or other relevant safety databases.
Propiedades
IUPAC Name |
2-[(4,5-difluoro-2-methylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-8(11)9(12)3-10(6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVQQVOCJMYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2CO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)
![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)
![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)


![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)
![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)


![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)